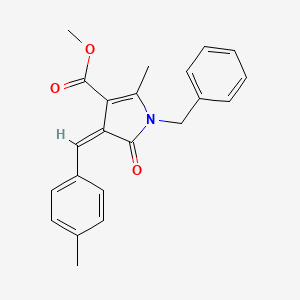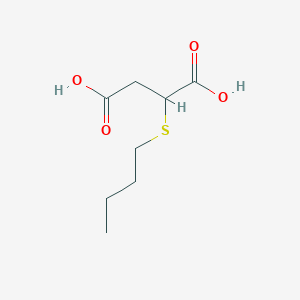![molecular formula C19H29N5O2 B5506963 4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)
4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a synthetic molecule that may be studied for its chemical reactions, molecular structure, and potential applications in various fields of chemistry and biology. While this exact molecule was not directly found in the research, similar compounds have been extensively studied.
Synthesis Analysis
The synthesis of compounds related to 4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine involves complex organic reactions. For example, dihydropyrimidinone derivatives containing piperazine/morpholine moiety can be synthesized through a one-pot Biginelli reaction, which is a simple and efficient method yielding good results (Bhat et al., 2018). Similarly, thioxopyrimidine derivatives and their cyclization reactions have been explored for synthesizing novel heterocyclic systems (Karimian & Karimi, 2020).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates a variety of conformational preferences and bonding arrangements. For instance, the crystal structures of certain substituted piperidine and morpholine derivatives reveal specific conformational characteristics essential for understanding their chemical behavior (Aydın et al., 2011).
Chemical Reactions and Properties
Compounds structurally related to 4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine participate in various chemical reactions, such as cross-recyclization and aza-Diels–Alder reactions, leading to the synthesis of novel heterocyclic systems with potential biological activity (Dyachenko & Dyachenko, 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for their application in drug design and other areas. Detailed X-ray crystallography studies provide insights into the stereochemistry and physical characteristics of these molecules (Aydın et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are essential aspects of these compounds' study. For example, the reactivity of substituted morpholines and piperazines with aldehydes to form N-unprotected heterocycles under mild conditions highlights the versatile chemistry of these molecules (Luescher et al., 2014).
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
A study on the synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety demonstrates the compound's utility in creating novel derivatives with potential biological activities. These derivatives were synthesized through a one-pot Biginelli reaction, highlighting a simple and efficient method for generating compounds with potential applications in medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Antibacterial Agents
In the development of antibacterial agents , a study on oxazolidinones, including morpholine derivatives like linezolid, underscores the compound's relevance in creating antibacterial agents active against gram-positive organisms. This research provides a foundation for exploring structurally related oxazolidinones and enhancing antibacterial properties through the modification of the piperazinyl ring (Tucker et al., 1998).
Advanced Building Blocks for Drug Discovery
A significant application is found in the synthesis of advanced building blocks for drug discovery , where 3-((hetera)cyclobutyl)azetidines serve as stretched analogues of piperidine, piperazine, and morpholine. These designed isosteres, confirmed by X-ray diffraction and molecular geometry analysis, offer increased size and conformational flexibility, presenting them as valuable components in lead optimization programs (Feskov et al., 2019).
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives incorporating morpholine demonstrates the compound's application in generating antimicrobial agents. These synthesized compounds were screened for antimicrobial activities, with some exhibiting good or moderate activities against test microorganisms. This application is pivotal in the search for new antimicrobial agents with potential therapeutic uses (Bektaş et al., 2010).
Phosphatidylinositol 3-Kinase Inhibitor
Another critical application is in cancer research, where GDC-0980, a compound related to the given chemical structure, serves as a potent and selective inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin . This inhibitor's efficacy in human breast cancer xenograft models in mice highlights its potential in cancer treatment strategies, emphasizing the compound's role in developing novel therapeutic agents (Salphati et al., 2012).
Propriétés
IUPAC Name |
cyclohexyl-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c25-18(16-4-2-1-3-5-16)23-10-8-22(9-11-23)17-6-7-20-19(21-17)24-12-14-26-15-13-24/h6-7,16H,1-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUFYTIZTLZMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[benzyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B5506890.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506898.png)
![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-pyridinylmethyl)acrylamide](/img/structure/B5506905.png)

![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)

![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5506931.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5506935.png)
![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![N'-[(5-methyl-2-furyl)methylene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5506976.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(2,4,7-trimethyl-1H-indol-3-yl)acetamide](/img/structure/B5506981.png)
![benzyl 4-[(3-hydroxy-3-piperidinyl)methyl]-1,4-diazepane-1-carboxylate dihydrochloride](/img/structure/B5506984.png)
![3-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5506991.png)